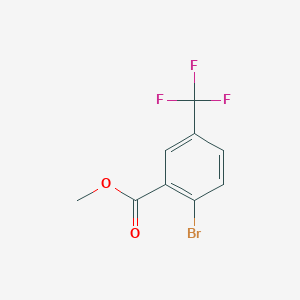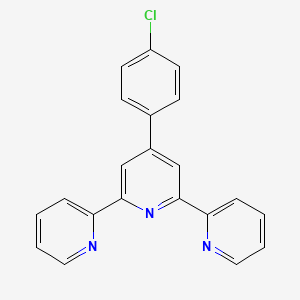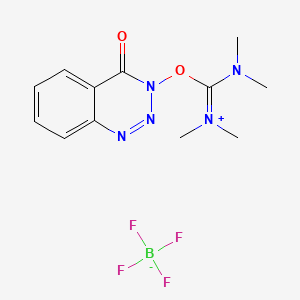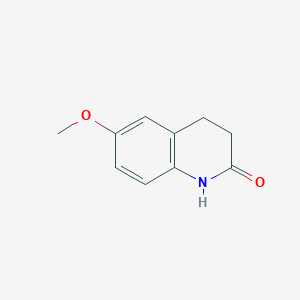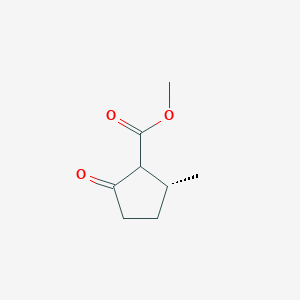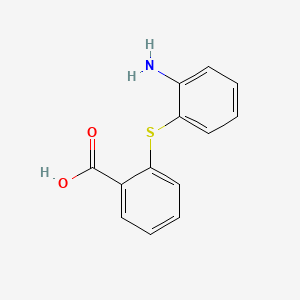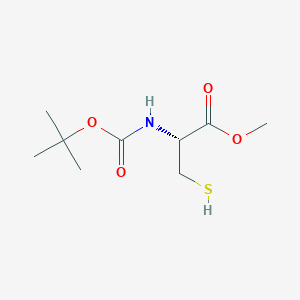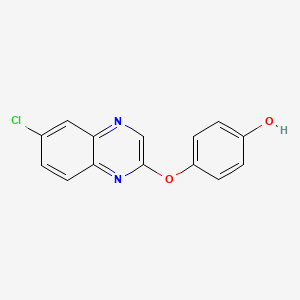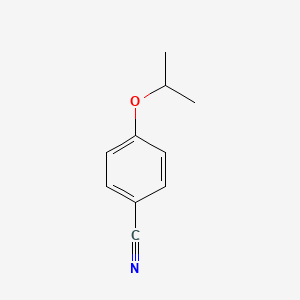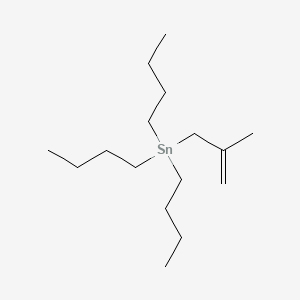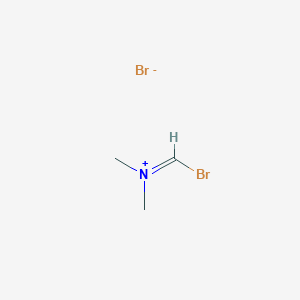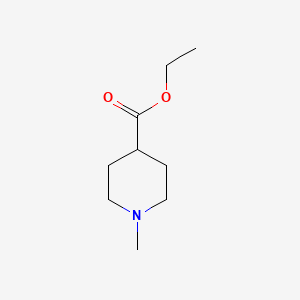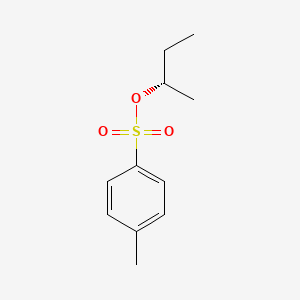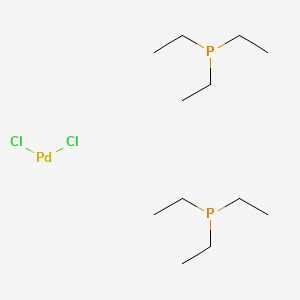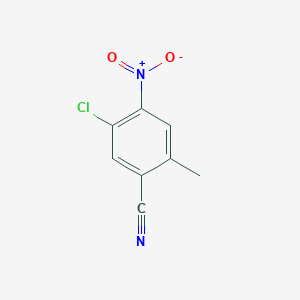
5-氯-2-甲基-4-硝基苯甲腈
描述
5-Chloro-2-methyl-4-nitrobenzonitrile is an aralkyl nitrile . It is formed by nitration of o-toluonitrile with NO2+ BF4- . The crystal structure of 2-methyl-5-nitrobenzonitrile is stabilized by van der Waals interactions .
Synthesis Analysis
The compound is formed by nitration of o-toluonitrile with NO2+ BF4- . It has also been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methyl-4-nitrobenzonitrile is C8H5ClN2O2 . The molecular weight is 196.59 .Chemical Reactions Analysis
5-Chloro-2-nitrobenzonitrile has been used in the preparation of a series of 2,4-diamino-6-[(aralkyl and alicyclic)thio-, sulfinyl-, and sulfonyl]quinazolines by condensation reaction .Physical And Chemical Properties Analysis
The melting point of 5-Chloro-2-methyl-4-nitrobenzonitrile is 125-126 °C . The predicted boiling point is 344.2±42.0 °C , and the predicted density is 1.41±0.1 g/cm3 .科学研究应用
晶体结构分析
5-氯-2-甲基-4-硝基苯甲腈及其衍生物的主要应用之一是在晶体学领域。Britton 和 Cramer (1996) 对包括 5-氯-2-硝基苯甲腈在内的各种邻硝基苯甲腈的晶体结构进行了详细的研究。他们重点分析了分子内距离和分子畸变,为这些化合物的结构性质提供了有价值的见解 (Britton & Cramer, 1996)。
化学合成和反应
5-氯-2-甲基-4-硝基苯甲腈用作各种化学合成中的反应物。例如,Elslager 等人 (1980) 描述了 5-氯-2-硝基苯甲腈与不同的巯基杂环化合物反应如何导致形成新的化合物,展示了其在有机化学中的多功能性 (Elslager et al., 1980)。
振动分析和光谱学
该化合物在光谱研究中也很重要。Sert、Çırak 和 Ucun (2013) 使用各种光谱方法对相关化合物 4-氯-3-硝基苯甲腈进行了振动分析。这种分析对于了解这些化合物的分子特征和行为至关重要 (Sert, Çırak, & Ucun, 2013)。
分子轨道计算
Britton 和 Cramer (1996) 探索的分子轨道计算提供了计算化学领域的另一应用。这些计算有助于理解这些化合物的电子结构和潜在反应 (Britton & Cramer, 1996)。
抗疟和抗菌研究
已经探索了 5-氯-2-甲基-4-硝基苯甲腈衍生物的潜在抗疟和抗菌特性。Elslager 等人 (1980) 突出了具有抑制性抗疟活性的化合物的合成,展示了这些化学物质的潜在生物医学应用 (Elslager et al., 1980)。
安全和危害
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .
属性
IUPAC Name |
5-chloro-2-methyl-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-8(11(12)13)7(9)3-6(5)4-10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPPDFBNUAGZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437169 | |
| Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-4-nitrobenzonitrile | |
CAS RN |
101495-54-9 | |
| Record name | 5-CHLORO-2-METHYL-4-NITROBENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90437169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

